1-(6-chloro-1H-indol-3-yl)propan-2-one
CAS No.:
Cat. No.: VC13383288
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClNO |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 1-(6-chloro-1H-indol-3-yl)propan-2-one |
| Standard InChI | InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-3,5-6,13H,4H2,1H3 |
| Standard InChI Key | SCYTUZAXEFMDQM-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1=CNC2=C1C=CC(=C2)Cl |
| Canonical SMILES | CC(=O)CC1=CNC2=C1C=CC(=C2)Cl |
Introduction
1-(6-chloro-1H-indol-3-yl)propan-2-one is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of indole derivatives.
Synthesis and Preparation
The synthesis of indole derivatives often involves methods such as the Fisher indole synthesis or other condensation reactions. For 1-(6-chloro-1H-indol-3-yl)propan-2-one, a plausible synthesis route might involve the reaction of a chloroindole with a suitable propan-2-one precursor.
Biological Activities and Applications
Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on 1-(6-chloro-1H-indol-3-yl)propan-2-one is lacking, its structure suggests potential for similar applications.
Research Findings and Future Directions
Given the absence of direct research findings on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. This would involve exploring its potential therapeutic applications and understanding its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume